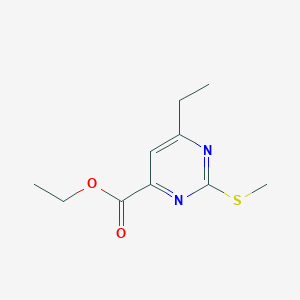
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes an ethyl group at the 6th position, a methylthio group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester can be synthesized through various methods. One common method involves the reaction of pyrimidine with methanethiol to form 2-(methylthio)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final product . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.
Coupling Reactions: Boron reagents and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions would yield a cyanopyrimidine derivative .
Aplicaciones Científicas De Investigación
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester has several scientific research applications:
Neuroprotection and Anti-inflammatory: Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties.
Antiviral and Anticancer: Pyrimidine compounds are known for their antiviral and anticancer activities, making them valuable in medicinal chemistry.
Antimicrobial: The compound exhibits antimicrobial properties, which can be useful in developing new antibiotics.
Mecanismo De Acción
The mechanism of action of ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives have been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to their neuroprotective and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: This compound has a similar structure but with a methyl group at the 4th position instead of an ethyl group.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound features a chloro group at the 4th position instead of an ethyl ester group.
Uniqueness
6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H14N2O2S |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
ethyl 6-ethyl-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-4-7-6-8(9(13)14-5-2)12-10(11-7)15-3/h6H,4-5H2,1-3H3 |
Clave InChI |
MWPHOKPAFGWTGB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC(=N1)SC)C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
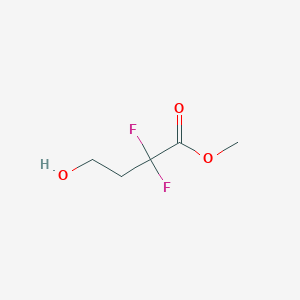
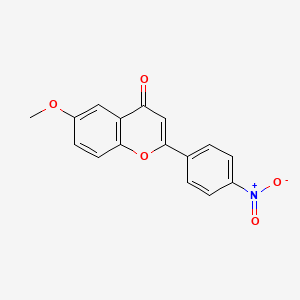
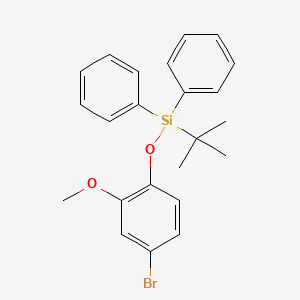
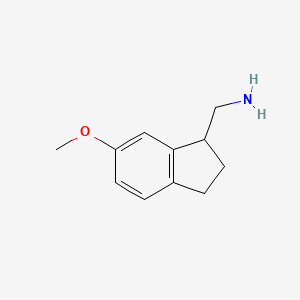
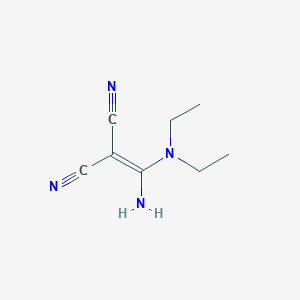
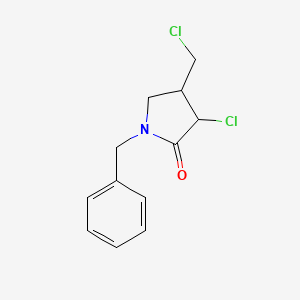
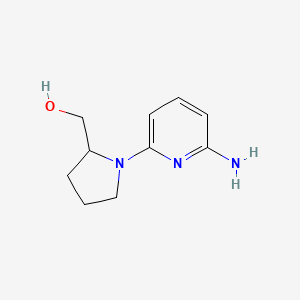
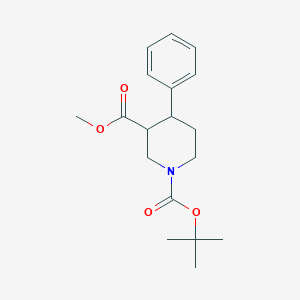

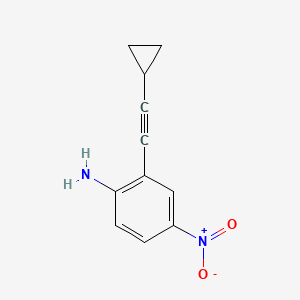
![5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8673305.png)
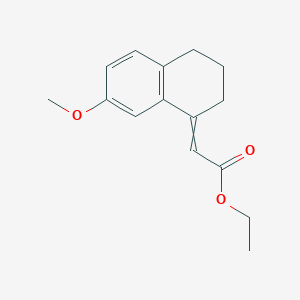
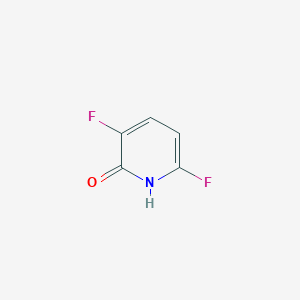
![(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) methanol](/img/structure/B8673331.png)
